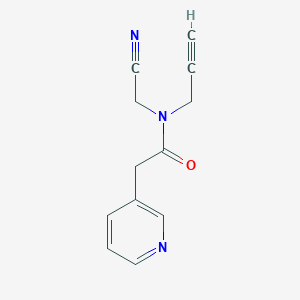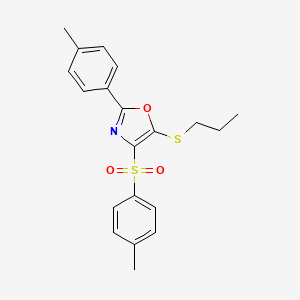![molecular formula C22H18FN3O4S B2657199 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1252922-85-2](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
A study by (Dollé et al., 2008) discussed the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with a fluorine atom in their structure, facilitating fluorine-18 labeling for in vivo imaging using positron emission tomography (PET). This approach is significant for imaging the translocator protein (18 kDa) with PET.
Anticancer Activity
The research conducted by (Al-Sanea et al., 2020) explored the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer applications. One compound in this series exhibited notable cancer cell growth inhibition against various cancer cell lines, indicating potential use in cancer treatment.
Radioligands for Peripheral Benzodiazepine Receptors
Studies by (Zhang et al., 2003) and (Zhang et al., 2005) synthesized and evaluated ligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for imaging peripheral benzodiazepine receptors (PBR). These ligands are essential for understanding PBR in the brain and potentially for diagnosing neurodegenerative disorders.
Synthesis of Novel Compounds for Inflammatory and Analgesic Agents
Research by (Abu‐Hashem et al., 2020) reported the synthesis of novel benzodifuranyl derivatives with applications as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibition and analgesic activities.
Synthesis and Biological Activities of Pyrimidine Linked with Morpholinophenyl Derivatives
In the study by (Gorle et al., 2016), a series of pyrimidine-2,4-diamine derivatives were synthesized, showing significant larvicidal activity against mosquito larvae. These compounds could be explored further for potential use in vector control.
Synthesis of Iodinated Radioligands for PBR Imaging
(Zhang et al., 2007) developed iodinated analogues of ligands for peripheral-type benzodiazepine receptor (PBR) imaging. This research is significant for imaging PBR expression in vivo, especially in neurological and neurodegenerative conditions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with ethyl 2-(4-methoxyphenyl)acetate to form the intermediate, which is then cyclized with thionyl chloride and potassium thiocyanate to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl 2-(4-methoxyphenyl)acetate", "thionyl chloride", "potassium thiocyanate" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with ethyl 2-(4-methoxyphenyl)acetate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate.", "Step 2: Cyclization of the intermediate with thionyl chloride and potassium thiocyanate in the presence of a solvent such as acetonitrile or DMF to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1252922-85-2 |
Formule moléculaire |
C22H18FN3O4S |
Poids moléculaire |
439.46 |
Nom IUPAC |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-16-8-6-15(7-9-16)24-19(27)13-25-18-10-11-31-20(18)21(28)26(22(25)29)12-14-4-2-3-5-17(14)23/h2-11H,12-13H2,1H3,(H,24,27) |
Clé InChI |
UOZRVOMIQRKHKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657116.png)
![3-(4-Chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657117.png)
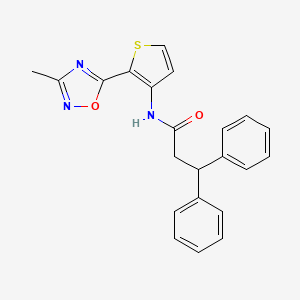
![2-Chloro-N-[(1R,3S)-3-hydroxycyclopentyl]-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]acetamide](/img/structure/B2657119.png)
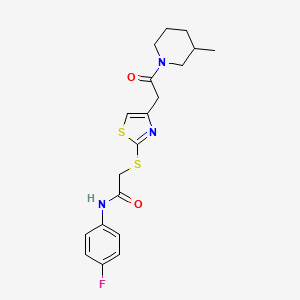

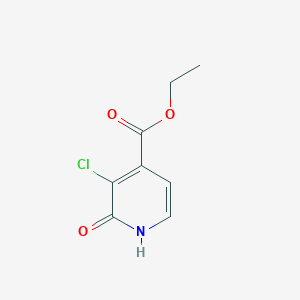
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)



